molecular formula C15H9ClF3N3OS2 B10953122 7-(5-chlorothiophen-2-yl)-1-cyclopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

7-(5-chlorothiophen-2-yl)-1-cyclopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10953122
M. Wt: 403.8 g/mol
InChI Key: SHKLCKMTDCBXJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(5-Chloro-2-thienyl)-1-cyclopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted thiophene ring, a cyclopropyl group, a sulfanyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-chloro-2-thienyl)-1-cyclopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-thiophenecarboxylic acid, cyclopropylamine, and trifluoromethylpyrimidine derivatives. The key steps in the synthesis may involve:

    Formation of the pyrido[2,3-d]pyrimidin-4(1H)-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step may involve trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the 5-chloro-2-thienyl group: This can be accomplished through coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.

    Incorporation of the cyclopropyl group: This step may involve nucleophilic substitution reactions or cyclopropanation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

7-(5-Chloro-2-thienyl)-1-cyclopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the pyrimidinone core or the thiophene ring.

    Substitution: The chloro group on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like arylboronic acids or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidinone derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

7-(5-Chloro-2-thienyl)-1-cyclopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique electronic properties may make it useful in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 7-(5-chloro-2-thienyl)-1-cyclopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is not well-documented. based on its structure, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(5-Chloro-2-thienyl)-1-cyclopropyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is unique due to the combination of its functional groups, which confer distinct electronic and steric properties

Properties

Molecular Formula

C15H9ClF3N3OS2

Molecular Weight

403.8 g/mol

IUPAC Name

7-(5-chlorothiophen-2-yl)-1-cyclopropyl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H9ClF3N3OS2/c16-10-4-3-9(25-10)8-5-7(15(17,18)19)11-12(20-8)22(6-1-2-6)14(24)21-13(11)23/h3-6H,1-2H2,(H,21,23,24)

InChI Key

SHKLCKMTDCBXJP-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C(=CC(=N3)C4=CC=C(S4)Cl)C(F)(F)F)C(=O)NC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.